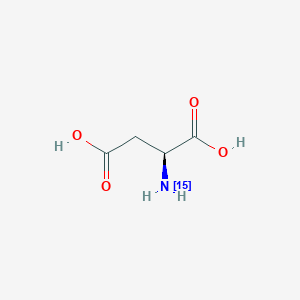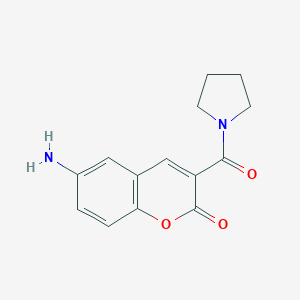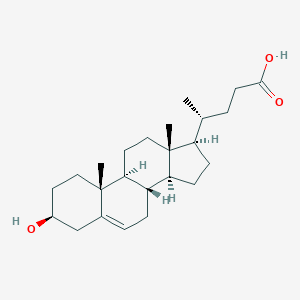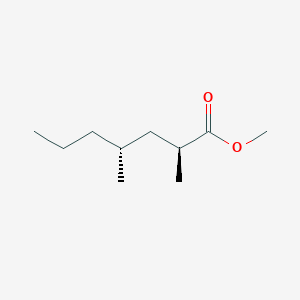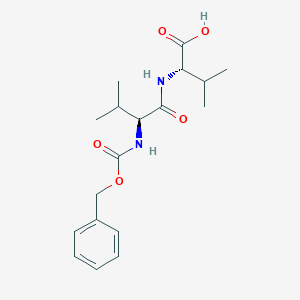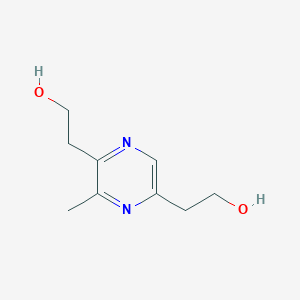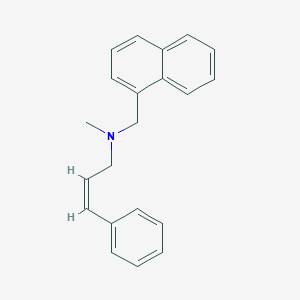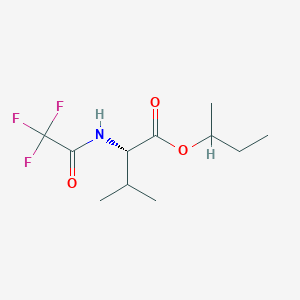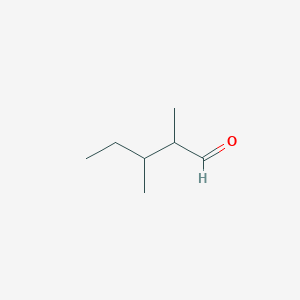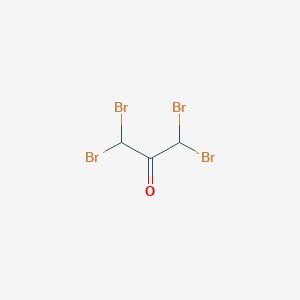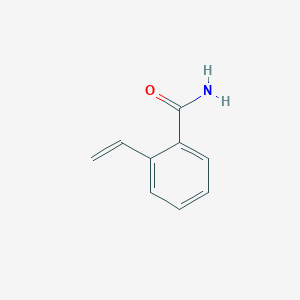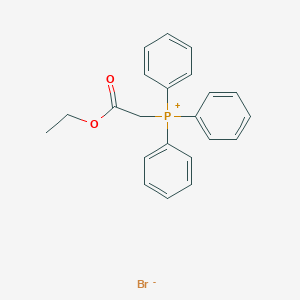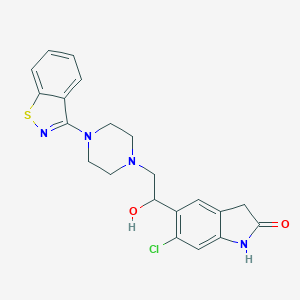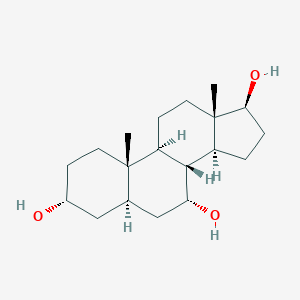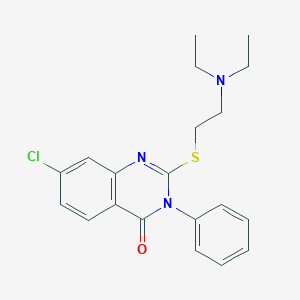
4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been widely studied due to its potential use in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- is not fully understood. However, it has been suggested that it acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby inhibiting its activity. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- exhibits a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- in lab experiments is its potential use as a kinase inhibitor, which makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl-. One of the potential directions is to further investigate its potential use as a kinase inhibitor for the development of targeted cancer therapies. Another direction is to explore its potential use in the treatment of other diseases such as inflammation and infections. Additionally, further studies can be conducted to improve the solubility of this compound, which can make it more suitable for use in various experiments.
In conclusion, 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. It exhibits a wide range of biological activities such as antitumor, anti-inflammatory, and antimicrobial properties. Its potential use as a kinase inhibitor makes it a promising candidate for the development of targeted cancer therapies. Further studies are needed to explore its potential use in the treatment of other diseases and to improve its solubility for use in various experiments.
Synthesemethoden
The synthesis of 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- involves the reaction of 7-chloro-2-mercaptoquinazolin-3(4H)-one with diethylaminoethyl chloride hydrochloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound with a yield of around 60%.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- has been extensively studied for its potential use in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities such as antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a kinase inhibitor, which makes it a promising candidate for the development of targeted cancer therapies.
Eigenschaften
CAS-Nummer |
15589-07-8 |
|---|---|
Produktname |
4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- |
Molekularformel |
C20H22ClN3OS |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
7-chloro-2-[2-(diethylamino)ethylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H22ClN3OS/c1-3-23(4-2)12-13-26-20-22-18-14-15(21)10-11-17(18)19(25)24(20)16-8-6-5-7-9-16/h5-11,14H,3-4,12-13H2,1-2H3 |
InChI-Schlüssel |
PPFVRNLSVQIAAK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC)CCSC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3 |
Andere CAS-Nummern |
15589-07-8 |
Synonyme |
7-Chloro-2-[[2-(diethylamino)ethyl]thio]-3-phenylquinazolin-4(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



